molecular formula C11H12N2O2 B1674691 Ledazerol CAS No. 116795-97-2

Ledazerol

Cat. No.: B1674691
CAS No.: 116795-97-2
M. Wt: 204.22 g/mol
InChI Key: PGVXBSSEVQUMQM-UHFFFAOYSA-N
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Preparation Methods

  • Chemical Reactions Analysis

    • Without specific data on LEDAZEROL’s reactions, we can’t provide a comprehensive analysis of its chemical transformations.
    • Common reagents and conditions used in ADRA2 agonist synthesis typically involve organic chemistry techniques, but precise details are not accessible.
  • Scientific Research Applications

    • LEDAZEROL’s research applications extend beyond angina treatment:

        Cardiovascular Research: Given its vasodilatory properties, it may have implications in cardiovascular disease management.

        Neuroscience: ADRA2 receptors play a role in neurotransmission, so this compound might have neurological applications.

        Pharmacology: Researchers likely explored its effects on blood pressure regulation and receptor signaling.

        Industry: Although discontinued, it could have had applications in pharmaceutical manufacturing.

  • Mechanism of Action

    • LEDAZEROL’s mechanism involves binding to alpha-2 adrenergic receptors (ADRA2) .
    • Activation of ADRA2 receptors modulates sympathetic nervous system activity, leading to vasodilation and potential antianginal effects.
  • Comparison with Similar Compounds

    • Unfortunately, detailed comparisons with similar compounds are scarce due to limited public information.
    • Mivazerol: , from which LEDAZEROL is derived, shares some similarities but also unique features.

    Properties

    IUPAC Name

    2-(hydroxymethyl)-6-(1H-imidazol-5-ylmethyl)phenol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H12N2O2/c14-6-9-3-1-2-8(11(9)15)4-10-5-12-7-13-10/h1-3,5,7,14-15H,4,6H2,(H,12,13)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PGVXBSSEVQUMQM-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=C(C(=C1)CO)O)CC2=CN=CN2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H12N2O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50151516
    Record name Ledazerol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50151516
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    204.22 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    116795-97-2
    Record name Ledazerol [INN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116795972
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Ledazerol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50151516
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name LEDAZEROL
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P13OO3FPZB
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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